methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, a bromination reaction could introduce the bromophenyl group, and a sulfonation reaction could introduce the tert-butylphenylsulfonyl group .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms present, and the connectivity of those atoms .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the bromophenyl and amino groups, which are both reactive. The bromine atom is a good leaving group, and the amino group can act as a nucleophile or base .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties .Scientific Research Applications
Synthesis and Polymer Applications
The scientific research surrounding methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate primarily explores its utility in synthesis and polymer science. A notable application is in the creation of α-methylene-γ-lactams through the reaction of α-amidoalkylphenyl sulfones with functionalized allylzinc reagents. This process, which employs the zinc derivative of ethyl 2-(bromomethyl)acrylate, demonstrates the compound's versatility in synthesizing N-protected β-amino ketones, indicating its potential in medicinal chemistry and material science (Petrini, Profeta, & Righi, 2002).
Another research avenue explores the compound's role in producing polymers with photochromic properties, specifically through the incorporation of azobenzene groups with heterocyclic sulfonamide substituents. These polymers exhibit trans-cis isomerization under light, highlighting the compound's application in developing materials with potential uses in optical storage and sensors (Ortyl, Janik, & Kucharski, 2002).
Thermal Stabilization of Polymers
Further investigations into the thermal stabilization of butadiene polymers reveal that derivatives of this compound, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, offer significant protection against thermal degradation. This application is crucial for extending the lifespan of polymers used in various industrial and consumer products, underscoring the compound's significance in materials science (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Metal Ion Binding and Removal
On the environmental front, the compound's derivatives have been researched for their metal-binding properties, showcasing potential in pollution control and water treatment. Studies demonstrate its utility in synthesizing water-soluble polymers that exhibit significant metal ion binding capabilities, suggesting its importance in developing new materials for removing heavy metals from water sources (Rivas, Maureira, & Geckeler, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (Z)-3-(4-bromoanilino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRJWYXGBTDKF-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Br)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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